molecular formula C15H13F2N5O3S B2732347 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 921084-05-1

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2732347
CAS No.: 921084-05-1
M. Wt: 381.36
InChI Key: HNGZIHIECKYSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with a 3,4-difluorophenyl group and a methoxybenzenesulfonamide moiety. Tetrazole-containing compounds are of significant interest in medicinal chemistry due to their bioisosteric resemblance to carboxylic acids, metabolic stability, and hydrogen-bonding capabilities . The 3,4-difluorophenyl group may enhance lipophilicity and influence target binding, while the methoxybenzenesulfonamide moiety contributes to solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N5O3S/c1-25-11-3-5-12(6-4-11)26(23,24)18-9-15-19-20-21-22(15)10-2-7-13(16)14(17)8-10/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGZIHIECKYSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 3,4-difluoroaniline with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The difluorophenyl group enhances the compound’s binding affinity and specificity, while the methoxybenzenesulfonamide moiety contributes to its overall stability and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Losartan : A biphenyl-tetrazole derivative (2-n-butyl-4-chloro-5-hydroxymethyl-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole) used as an angiotensin II receptor antagonist. Unlike the target compound, losartan lacks a sulfonamide group but shares the tetrazole bioisostere, which is critical for receptor binding .

Candesartan : Features a benzimidazole core with a tetrazole substituent. The absence of fluorine atoms and sulfonamide groups distinguishes it from the target compound but highlights the role of tetrazoles in enhancing binding affinity .

Triazole Derivatives (e.g., compounds [7–9] from ): These compounds contain 1,2,4-triazole rings instead of tetrazoles and exhibit sulfur-related tautomerism.

Pharmacological Activity

  • Target Compound : The sulfonamide group may confer selectivity for enzymes or receptors sensitive to sulfonamide inhibitors (e.g., carbonic anhydrase). The 3,4-difluorophenyl group could modulate interactions with hydrophobic binding pockets, as seen in fluorinated GPCR ligands .
  • Losartan/Candesartan : These analogs demonstrate the importance of tetrazole positioning for angiotensin receptor antagonism. The target compound’s sulfonamide group may redirect activity toward other targets, such as tyrosine kinases or ion channels .

Physicochemical Properties

Property Target Compound Losartan Triazole Derivatives
Molecular Weight ~435 g/mol (estimated) 422.91 g/mol 450–500 g/mol (compounds [7–9])
LogP ~3.5 (predicted) 5.47 2.8–3.2 (calculated)
Hydrogen Bond Acceptors 8 (tetrazole + sulfonamide) 6 7–8
Tautomerism Tetrazole (non-tautomeric) Tetrazole (non-tautomeric) 1,2,4-Triazole (thione-thiol equilibrium)

Spectral Characterization

  • IR Spectroscopy : The target compound’s tetrazole ring would exhibit C-N stretching (~1350 cm⁻¹) and N-H vibrations (~3300 cm⁻¹). In contrast, triazole derivatives in showed C=S stretches at 1247–1255 cm⁻¹ and lacked carbonyl bands, confirming cyclization .
  • NMR : The 3,4-difluorophenyl group would display distinct ¹⁹F NMR shifts (~-140 ppm for meta-F, -150 ppm for para-F), while the methoxybenzenesulfonamide moiety would show aromatic protons at δ 7.5–8.0 ppm .

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its synthesis, biological mechanisms, and various applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 1 3 4 difluorophenyl 1H tetrazol 5 yl methyl 4 methoxybenzenesulfonamide\text{N 1 3 4 difluorophenyl 1H tetrazol 5 yl methyl 4 methoxybenzenesulfonamide}

Molecular Formula: C15_{15}H15_{15}F2_2N5_5O3_3S
Molecular Weight: 373.37 g/mol
CAS Number: 942000-05-7

This compound features a tetrazole ring, which is known for its bioactivity, and a difluorophenyl group that enhances its pharmacological properties through increased lipophilicity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring: The tetrazole moiety is synthesized via a cycloaddition reaction between an azide and a nitrile.
  • Alkylation: The resulting tetrazole derivative is then alkylated using a suitable alkylating agent.
  • Coupling with Benzenesulfonamide: Finally, the compound is coupled with 4-methoxybenzenesulfonamide under specific conditions to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The tetrazole ring can mimic carboxylate groups, facilitating binding to enzyme active sites or receptor pockets. The difluorophenyl group enhances binding affinity through hydrophobic interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • In Vitro Studies: Research demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), with IC50_{50} values indicating effective cytotoxicity .
Cell LineIC50_{50} (μM)Growth Inhibition (%)
HeLa1562
HepG22054

These results suggest that the compound may be a promising lead for developing new anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. It has been observed to inhibit the release of pro-inflammatory cytokines such as TNF-α\alpha in LPS-stimulated macrophages .

Case Studies

Several case studies have highlighted the efficacy of this compound in different therapeutic areas:

  • Study on Cancer Cell Lines: A study published in MDPI evaluated the effects of similar tetrazole derivatives on various cancer cell lines. The findings suggested that modifications in the substituents significantly influenced their anticancer activities .
  • Inflammation Models: Another research focused on testing the compound's effects in vivo using models of acute inflammation. Results indicated a dose-dependent reduction in inflammatory markers such as IL-6 and TNF-α\alpha , supporting its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide, and how can purity be maximized?

  • Methodology :

  • Step 1 : Condensation of 3,4-difluoroaniline with nitriles or isocyanides to form the tetrazole core, followed by alkylation with 4-methoxybenzenesulfonamide derivatives.
  • Step 2 : Use microwave-assisted synthesis (40–60°C, 2–4 hours) to enhance reaction efficiency and reduce byproducts .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Key Variables : Solvent polarity (e.g., DMF vs. acetonitrile) and temperature control to avoid decomposition of the sulfonamide group .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm regioselectivity of the tetrazole ring (C-5 substitution) and sulfonamide linkage. The 3,4-difluorophenyl group shows distinct splitting patterns (e.g., doublet of doublets for aromatic protons) .
  • HPLC-MS : Monitor purity (>95%) using a C18 column (methanol/water + 0.1% formic acid) and electrospray ionization (ESI+) for molecular ion detection .
  • X-ray Crystallography : Resolve 3D conformation, particularly the dihedral angle between the tetrazole and benzenesulfonamide moieties, which impacts biological activity .

Q. What preliminary biological activities have been reported for structurally related sulfonamide-tetrazole hybrids?

  • Findings :

  • Anticancer : Analogous compounds (e.g., N-(3-chloroindazol-5-yl)-4-methoxybenzenesulfonamide) inhibit carbonic anhydrase IX (IC50 = 12–18 nM) via sulfonamide-Zn²⁺ coordination in the enzyme active site .
  • Antimicrobial : Fluorinated tetrazoles exhibit broad-spectrum activity against Gram-negative bacteria (MIC = 8–32 µg/mL) due to enhanced membrane penetration .
  • Data Limitations : Activity varies with substituents; 3,4-difluorophenyl may improve lipophilicity but reduce solubility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved target selectivity?

  • SAR Insights :

  • Tetrazole Modifications : Replacing the methyl linker with ethylene or carbonyl groups alters steric bulk, affecting binding to hydrophobic enzyme pockets .
  • Sulfonamide Substituents : Electron-withdrawing groups (e.g., nitro) on the benzene ring enhance enzyme inhibition but increase cytotoxicity. The 4-methoxy group balances potency and metabolic stability .
  • Fluorine Positioning : 3,4-Difluorophenyl improves π-stacking with aromatic residues in targets like EGFR kinase, but 2,4-substitution may reduce off-target effects .

Q. What computational strategies predict binding modes and metabolic pathways for this compound?

  • In Silico Approaches :

  • Docking Studies (AutoDock Vina) : Simulate interactions with carbonic anhydrase IX (PDB: 3IAI). The sulfonamide group anchors the ligand, while the tetrazole engages in π-π interactions with Phe-131 .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict tautomer stability (e.g., 1H-tetrazole vs. 2H-tetrazole forms) .
  • ADMET Prediction (SwissADME) : High logP (~3.5) suggests blood-brain barrier penetration but potential CYP3A4-mediated oxidation at the methoxy group .

Q. How can researchers resolve contradictions in reported biological data for sulfonamide-tetrazole compounds?

  • Troubleshooting :

  • Assay Variability : Standardize enzyme inhibition protocols (e.g., fixed pH 7.4 for carbonic anhydrase assays) to minimize IC50 discrepancies .
  • Impurity Analysis : Use LC-MS to detect trace hydrazine byproducts from tetrazole synthesis, which may non-specifically inhibit enzymes .
  • Tautomer Confusion : IR spectroscopy (1240–1255 cm⁻¹ for C=S) and 13C NMR (δ 165–170 ppm for thioketones) differentiate thione-thiol tautomers in related triazoles .

Q. What strategies improve aqueous solubility without compromising target affinity?

  • Experimental Solutions :

  • Prodrug Design : Introduce phosphate esters at the methoxy group, cleaved in vivo by phosphatases .
  • Co-crystallization : Use cyclodextrins (e.g., β-CD) to form inclusion complexes, increasing solubility 10-fold (verified by phase-solubility studies) .
  • PEGylation : Attach polyethylene glycol (PEG-400) to the sulfonamide nitrogen via a biodegradable ester linkage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.